An In-depth Technical Guide to 4-Vinylbenzoic Acid: Structure, Properties, and Applications for Researchers
An In-depth Technical Guide to 4-Vinylbenzoic Acid: Structure, Properties, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Vinylbenzoic acid (4-VBA), a versatile bifunctional molecule with significant applications in materials science and as an intermediate in the synthesis of pharmaceuticals. This document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and its emerging role in drug development and delivery.
Chemical Structure and Identification
4-Vinylbenzoic acid, also known as 4-carboxystyrene, possesses a unique structure combining a vinyl group and a carboxylic acid moiety attached to a benzene (B151609) ring at the para position. This dual functionality allows for a wide range of chemical modifications and polymerization reactions.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 4-ethenylbenzoic acid[1] |
| CAS Number | 1075-49-6[1] |
| Molecular Formula | C₉H₈O₂[1] |
| SMILES | C=CC1=CC=C(C=C1)C(=O)O[1] |
| InChIKey | IRQWEODKXLDORP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 4-Vinylbenzoic acid are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Melting Point | 142-144 °C | [2] |
| Boiling Point | 228.74 °C (rough estimate) | [2] |
| Density | 1.30 g/cm³ (at 20 °C) | [3] |
| pKa | 4.24 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in dichloromethane (B109758) and methanol.[2][4] |
Synthesis of 4-Vinylbenzoic Acid
The most commonly cited laboratory-scale synthesis of 4-Vinylbenzoic acid is the Wittig reaction. This method offers a reliable route to the target molecule with good yields.
Experimental Protocol: Wittig Reaction Synthesis
This two-step protocol involves the preparation of a phosphonium (B103445) salt followed by the Wittig reaction with formaldehyde (B43269).[2]
Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide
-
Reagents:
-
4-(Bromomethyl)benzoic acid (4.3 g, 20 mmol)
-
Triphenylphosphine (B44618) (5.2 g, 20 mmol)
-
Acetone (60 mL)
-
Diethyl ether
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)benzoic acid and triphenylphosphine in acetone.[2]
-
Reflux the mixture for 45 minutes using a heated water bath.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Collect the precipitated phosphonium salt by vacuum filtration.[2]
-
Wash the solid with two portions of diethyl ether (20 mL each) and dry it on the funnel under vacuum.[2] The product is typically used in the next step without further purification.[2]
-
Step 2: Preparation of 4-Vinylbenzoic Acid
-
Reagents:
-
4-Carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol)
-
Aqueous formaldehyde (37%, 32 mL)
-
Water (15 mL)
-
Sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in 15 mL of water
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask with a magnetic stirrer, combine 4-carboxybenzyltriphenylphosphonium bromide, aqueous formaldehyde, and water.[2]
-
Stir the mixture vigorously.[2]
-
Over a period of 10 minutes, add the sodium hydroxide solution.[2]
-
Continue stirring for an additional 45 minutes.[2]
-
Filter the precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with approximately 100 mL of water.[2]
-
Combine the filtrate and the washings. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 1 (check with pH paper).[2]
-
Collect the resulting precipitate of 4-Vinylbenzoic acid by vacuum filtration.[2]
-
The crude product can be purified by recrystallization from a 1:1 mixture of ethanol (B145695) and water.[4]
-
Caption: Workflow for the Wittig synthesis of 4-Vinylbenzoic acid.
Chemical Reactivity
The dual functionality of 4-Vinylbenzoic acid dictates its chemical reactivity, allowing for reactions at both the vinyl and carboxylic acid groups.
-
Polymerization: The vinyl group readily undergoes free-radical polymerization, making 4-VBA a valuable monomer for the synthesis of functional polymers and copolymers.[5] Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to produce well-defined polymers with controlled molecular weights and low polydispersity.[3][6]
-
Esterification: The carboxylic acid group can be esterified under standard conditions to produce a variety of esters. This allows for the modification of the polarity and solubility of the resulting molecules.
-
Other Reactions: The vinyl group can also participate in other addition reactions typical of alkenes. The carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides and other derivatives.[7]
Caption: Free radical polymerization of 4-Vinylbenzoic acid.
Applications in Research and Drug Development
While direct involvement of 4-Vinylbenzoic acid in specific signaling pathways is not extensively documented, its derivatives and polymers show significant promise in the pharmaceutical and biomedical fields.
-
Pharmaceutical Intermediate: 4-Vinylbenzoic acid serves as a key intermediate in the synthesis of various drug compounds.[4][8] A patent has described derivatives of 4-vinylbenzoic acid with retinoid-like biological activity, suggesting potential therapeutic applications in conditions such as acne, psoriasis, and certain cancers, as well as for wound healing.[2][9]
-
Drug Delivery Systems: The polymer of 4-Vinylbenzoic acid, poly(4-vinylbenzoic acid), and its copolymers are being explored for their use in drug delivery systems.[10] The carboxylic acid groups along the polymer backbone can be used for drug conjugation or to impart pH-responsive properties to the delivery vehicle. Furthermore, modification of 4-VBA can enhance biocompatibility, making it suitable for applications in tissue engineering.[10]
-
Biomedical Applications: Polymers derived from 4-VBA are used in the synthesis of molecularly imprinted polymers (MIPs) for the selective binding of biomolecules, which has applications in biosensing and drug delivery.[10] They are also used as capping agents in the preparation of hydrogels for biological applications.[10]
Analytical Methods
The purity and identity of 4-Vinylbenzoic acid can be assessed using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of 4-Vinylbenzoic acid. A reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be employed.[5][11]
-
Gas Chromatography (GC): GC can also be used for the analysis of 4-Vinylbenzoic acid, though derivatization to a more volatile ester may be necessary to prevent peak tailing and improve resolution.[12]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of 4-Vinylbenzoic acid and its derivatives.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=C stretching of the vinyl group and the C=O and O-H stretching of the carboxylic acid.[1]
-
Safety and Handling
4-Vinylbenzoic acid is classified as an irritant. It is important to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]
- 3. prezi.com [prezi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-vinylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]
- 10. 4-乙烯基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Separation of p-Vinylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
